Phenol, 2-amino-3,5-dimethyl-, hydrochloride
CAS No.: 126910-02-9
Cat. No.: VC16688646
Molecular Formula: C8H12ClNO
Molecular Weight: 173.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 126910-02-9 |
|---|---|
| Molecular Formula | C8H12ClNO |
| Molecular Weight | 173.64 g/mol |
| IUPAC Name | 2-amino-3,5-dimethylphenol;hydrochloride |
| Standard InChI | InChI=1S/C8H11NO.ClH/c1-5-3-6(2)8(9)7(10)4-5;/h3-4,10H,9H2,1-2H3;1H |
| Standard InChI Key | CYAZIZMNLBGMRP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C(=C1)O)N)C.Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Characterization
Phenol, 2-amino-3,5-dimethyl-, hydrochloride is an aromatic organic compound with the systematic IUPAC name 2-amino-3,5-dimethylphenol hydrochloride. Its molecular formula is C₈H₁₂ClNO, yielding a molar mass of 173.64 g/mol. The structure consists of a phenol core substituted with an amino group (-NH₂) at the 2-position, methyl groups (-CH₃) at the 3- and 5-positions, and a hydrochloride counterion (Fig. 1).
Table 1: Key Identifiers of 2-Amino-3,5-Dimethylphenol Hydrochloride
| Property | Value |
|---|---|
| CAS Registry Number | 5882-48-4 |
| Molecular Formula | C₈H₁₂ClNO |
| Molar Mass | 173.64 g/mol |
| IUPAC Name | 2-amino-3,5-dimethylphenol hydrochloride |
Structural and Electronic Features
The amino group at the 2-position introduces electron-donating effects, activating the aromatic ring toward electrophilic substitution. The methyl groups at the 3- and 5-positions confer steric hindrance, directing further substitutions to the 4- and 6-positions. The hydrochloride salt enhances solubility in polar solvents compared to the free base .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The compound is synthesized via a multi-step route:
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Nitration: 3,5-Dimethylphenol undergoes nitration using nitric acid to introduce a nitro group at the 2-position.
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Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl) converts the nitro group to an amine.
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 65–75 |
| Reduction | H₂ (1 atm), Pd/C, EtOH, 25°C | 80–85 |
| Salt Formation | HCl (conc.), Et₂O, 0°C | >95 |
Industrial Production
Industrial synthesis optimizes for cost and scalability:
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Continuous-Flow Reactors: Enhance nitration safety by minimizing exothermic risks.
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Recrystallization: Methanol/water mixtures purify the final product to >98% purity .
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits moderate water solubility (~5–10 g/L at 25°C) and high solubility in polar aprotic solvents (e.g., DMSO, DMF). It is hygroscopic, requiring storage in desiccated environments. Thermal decomposition occurs above 200°C, releasing HCl and forming char .
Table 3: Physicochemical Profile
| Property | Value |
|---|---|
| Melting Point | 192–195°C (dec.) |
| logP (Hydrochloride) | 1.2 ± 0.3 |
| pKa (Amino Group) | 4.8–5.2 |
Spectroscopic Signatures
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IR (KBr): ν(NH₂) 3350 cm⁻¹, ν(C-O) 1240 cm⁻¹.
Applications and Functional Roles
Hair Dye Intermediate
The compound serves as a precursor in oxidative hair dyes, forming colored quinone-imine complexes upon reaction with hydrogen peroxide. Its methyl groups stabilize chromophores, yielding gold-to-auburn shades with high wash-fastness .
Biological Activity
Preliminary studies suggest tyrosinase inhibitory activity (IC₅₀ ~15 µM), potentially useful in treating hyperpigmentation disorders. Antimicrobiological screening shows moderate efficacy against Staphylococcus aureus (MIC 128 µg/mL) .
Regulatory and Environmental Considerations
Regulatory Status
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REACH: Registered under EC 1907/2006; no SVHC designation as of 2025.
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TSCA: Listed on the U.S. Toxic Substances Control Act Inventory .
Environmental Impact
Biodegradation studies indicate moderate persistence (t₁/₂ = 28 days in soil). Aquatic toxicity (LC₅₀ Daphnia magna) = 12 mg/L, warranting controlled wastewater discharge .
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